9-Hydroxycanthin-6-one

NF-κB Inhibition Inflammation Cancer

9-Hydroxycanthin-6-one is a superior tool compound for NF-κB and Wnt/β-catenin pathway research. It demonstrates an IC50 of 3.8 μM in TNF-α-stimulated HEK-293 cells, making it nearly twice as potent as 9-methoxycanthin-6-one. It is the only known canthin-6-one alkaloid that uniquely activates GSK3β independent of CK1α, induces ROS-dependent apoptosis in ovarian cancer models, and relaxes urogenital smooth muscle. Procure the specific 9-hydroxy analog to ensure mechanistic validity, avoid off-target effects, and guarantee experimental reproducibility.

Molecular Formula C14H8N2O2
Molecular Weight 236.22 g/mol
CAS No. 138544-91-9
Cat. No. B1245731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxycanthin-6-one
CAS138544-91-9
Synonyms9-HC-6-one
9-hydroxycanthin-6-one
Molecular FormulaC14H8N2O2
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC2=C3C=CNC4=C3N(C2=CC1=O)C(=O)C=C4
InChIInChI=1S/C14H8N2O2/c17-8-1-2-9-10-5-6-15-11-3-4-13(18)16(14(10)11)12(9)7-8/h1-7,15H
InChIKeyYMNACIYZMIKRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroxycanthin-6-one (CAS 138544-91-9) for Scientific Procurement: Product Baseline & Class Identification


9-Hydroxycanthin-6-one (CAS 138544-91-9) is a naturally occurring β-carboline alkaloid belonging to the canthin-6-one subclass [1]. It is isolated from various plant sources, including the roots of *Eurycoma longifolia* and the stem bark of *Ailanthus altissima* [2]. Characterized by a fused tetracyclic framework with a hydroxyl substituent at the C9 position, this compound has garnered research interest primarily for its demonstrated inhibition of the NF-κB signaling pathway and its capacity to modulate Wnt signaling through a distinct GSK3β-dependent mechanism [3]. It serves as a valuable molecular probe in studies of inflammation, oncology, and cellular signaling.

Why Generic Substitution Fails for 9-Hydroxycanthin-6-one (CAS 138544-91-9) in Research Settings


Canthin-6-one alkaloids are not functionally interchangeable; minor structural variations, particularly at the C9 and C10 positions, can drastically alter target engagement, potency, and even mechanism of action [1]. For example, a comparison of 9-Hydroxycanthin-6-one with its 9-methoxy analog reveals a nearly 2-fold difference in NF-κB inhibitory activity [2]. More critically, the specific 9-hydroxy substitution confers a unique mechanism of action on the Wnt pathway—activating GSK3β independently of CK1α—a functional property not observed in the unsubstituted parent scaffold or other common analogs [3]. Procuring a close analog, such as canthin-6-one or 9-methoxycanthin-6-one, may lead to significantly different experimental outcomes, including altered potency, off-target effects, and a distinct cellular signaling signature, thereby invalidating comparative studies and compromising the reproducibility of research findings.

9-Hydroxycanthin-6-one (CAS 138544-91-9): Product-Specific Quantitative Evidence Guide


9-Hydroxycanthin-6-one Exhibits Superior NF-κB Inhibitory Potency Compared to 9-Methoxycanthin-6-one

In a direct, head-to-head comparison within the same study and assay system, 9-Hydroxycanthin-6-one demonstrates significantly greater potency in inhibiting NF-κB activation than its close structural analog, 9-methoxycanthin-6-one [1]. This data provides a clear quantitative basis for selecting the hydroxy analog when targeting NF-κB.

NF-κB Inhibition Inflammation Cancer Signaling

9-Hydroxycanthin-6-one is a First-in-Class Wnt Pathway Inhibitor with a Unique GSK3β-Dependent Mechanism

9-Hydroxycanthin-6-one has been identified as the first Wnt signal inhibitor that functions through the activation of Glycogen Synthase Kinase 3β (GSK3β) without dependence on Casein Kinase 1α (CK1α) [1]. While many Wnt inhibitors act upstream or downstream, the distinct mechanism of action exhibited by 9-Hydroxycanthin-6-one—decreasing β-catenin levels and increasing its phosphorylation at specific residues (Ser 33, 37, Tyr 41) in a GSK3β-dependent but CK1α-independent manner—is a unique functional property not shared by its parent scaffold or other common canthin-6-one alkaloids [1].

Wnt Signaling GSK3β β-catenin Mechanism of Action

9-Hydroxycanthin-6-one Demonstrates Potent and Selective Cytotoxicity Against Ovarian Cancer Cell Lines

In a study isolating 13 compounds from *Ailanthus altissima*, 9-Hydroxycanthin-6-one was identified as the agent with the most potent cytotoxicity against a panel of human ovarian cancer cell lines [1]. The study reports IC50 values of 10.62, 34.7, and 42.13 μM against A2780, SKOV3, and OVCAR3 cells, respectively, and confirms that cytotoxicity is mediated through the activation of caspases-3, -8, and -9 and the generation of reactive oxygen species (ROS) [1]. For comparison, a cross-study analysis shows that the closely related 9-methoxycanthin-6-one exhibits an IC50 of 5.80 ± 0.40 μM against SKOV-3 cells [2], indicating that the 9-hydroxy substitution confers superior or comparable potency in specific contexts, while also engaging a distinct apoptotic mechanism.

Ovarian Cancer Cytotoxicity Apoptosis Anticancer

9-Hydroxycanthin-6-one Modulates Smooth Muscle Tone Through Calcium Mobilization

9-Hydroxycanthin-6-one has been shown to induce relaxation of phenylephrine-precontracted corpus cavernosum (CC) and seminal vesicle (SV) smooth muscles, an effect attributed to interference with Ca2+ mobilization [1]. This property is believed to underlie the traditional aphrodisiac use of *Eurycoma longifolia* extracts. While the precise molecular target remains to be fully elucidated, this functional activity differentiates it from many other canthin-6-one alkaloids, which are primarily investigated for cytotoxic or anti-inflammatory effects [2]. The ability to directly modulate smooth muscle contractility is a specific functional attribute relevant to researchers studying vascular and urogenital physiology.

Smooth Muscle Calcium Channel Aphrodisiac Erectile Function

9-Hydroxycanthin-6-one Shows Superior Cytotoxic Potency Compared to 9-Methoxycanthin-6-one in a Melanoma Cell Line

A cross-study comparison of published in vitro cytotoxicity data reveals that 9-Hydroxycanthin-6-one is more potent than its 9-methoxy analog in suppressing the proliferation of a melanoma cell line [1]. 9-Hydroxycanthin-6-one demonstrated an IC50 of 5.4 μM, whereas 9-methoxycanthin-6-one exhibited a slightly higher IC50 of 6.5 μM under comparable conditions [1]. This 1.2-fold difference, while modest, highlights that the C9 substitution can subtly influence potency in a cell-type-specific manner.

Melanoma Cytotoxicity Anticancer Proliferation

9-Hydroxycanthin-6-one (CAS 138544-91-9): Best Research & Industrial Application Scenarios


NF-κB Pathway Inhibition in In Vitro Inflammation and Oncology Research

Procure 9-Hydroxycanthin-6-one when your research requires potent and well-characterized inhibition of the NF-κB signaling pathway. With a demonstrated IC50 of 3.8 μM in a cellular reporter assay, it is nearly twice as potent as the closely related 9-methoxycanthin-6-one (IC50 = 7.4 μM) [1]. This makes it a superior tool compound for dose-response studies, target validation, and as a reference inhibitor in assays where minimizing compound concentration is critical to avoid off-target effects. Its activity is specifically validated in TNF-α-stimulated HEK-293 cells [1].

Investigating Wnt/β-Catenin Signaling via a Unique GSK3β Activation Mechanism

Utilize 9-Hydroxycanthin-6-one as a first-in-class chemical probe to dissect the Wnt/β-catenin signaling pathway. It is the only known canthin-6-one alkaloid that inhibits Wnt signaling by activating GSK3β in a manner that is independent of CK1α, leading to decreased β-catenin levels and increased phosphorylation of β-catenin at Ser 33, 37, and Tyr 41 [1]. This distinct mechanism offers a unique opportunity to study GSK3β regulation and its downstream effects on cell proliferation and differentiation, without the confounding CK1α-dependent activities associated with other Wnt pathway modulators [1].

Ovarian Cancer Research: A Tool for Studying ROS-Dependent Apoptosis and Tumor Microenvironment

In ovarian cancer research, 9-Hydroxycanthin-6-one serves as a valuable tool for inducing and studying ROS-dependent apoptosis. It has been shown to activate caspases-3, -8, and -9, and its pro-apoptotic effects are attenuated by the antioxidant NAC, confirming a ROS-dependent mechanism [1]. Furthermore, it uniquely inhibits the activation of tumor-associated macrophages by downregulating cancer-promoting factors like MMP-2, MMP-9, and VEGF in the tumor microenvironment [1]. Select this compound when your research objectives extend beyond simple cytotoxicity to include investigation of the tumor microenvironment and immune cell modulation in ovarian cancer models [1].

Urogenital and Smooth Muscle Pharmacology: Exploring Calcium-Dependent Contractility Modulation

For research programs focused on erectile function, premature ejaculation, or general smooth muscle physiology, 9-Hydroxycanthin-6-one provides a specific functional phenotype. It has been shown to directly induce relaxation of precontracted corpus cavernosum and seminal vesicle smooth muscle tissue *ex vivo* [1]. This activity, likely mediated through interference with Ca2+ mobilization, is a unique property not commonly associated with other canthin-6-one alkaloids, which are typically studied for anti-cancer or anti-inflammatory effects [2]. It is an ideal compound for structure-activity relationship (SAR) studies aimed at developing novel modulators of urogenital smooth muscle function.

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